molecular formula C14H13BrO B14733318 2-(3-Bromobenzyl)-6-methylphenol CAS No. 6279-09-0

2-(3-Bromobenzyl)-6-methylphenol

Cat. No.: B14733318
CAS No.: 6279-09-0
M. Wt: 277.16 g/mol
InChI Key: FJNUOKJKIQAVNS-UHFFFAOYSA-N
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Description

2-(3-Bromobenzyl)-6-methylphenol is a chemical compound of interest in organic chemistry and materials science research. This brominated phenol features a benzyl group at the phenolic 2-position, a structure often explored in the synthesis of more complex molecules. Researchers may utilize this compound as a key intermediate or building block in synthetic pathways, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The bromine atom offers a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of diverse chemical libraries. The methyl and phenol groups contribute to its potential physicochemical properties, which may be relevant in studies of material properties or as a precursor for ligand design. This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Proper laboratory attire and safety equipment should be used when handling this material. For comprehensive handling and safety details, please refer to the Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6279-09-0

Molecular Formula

C14H13BrO

Molecular Weight

277.16 g/mol

IUPAC Name

2-[(3-bromophenyl)methyl]-6-methylphenol

InChI

InChI=1S/C14H13BrO/c1-10-4-2-6-12(14(10)16)8-11-5-3-7-13(15)9-11/h2-7,9,16H,8H2,1H3

InChI Key

FJNUOKJKIQAVNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CC2=CC(=CC=C2)Br)O

Origin of Product

United States

Iii. Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For 2-(3-Bromobenzyl)-6-methylphenol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its structure.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the aromatic rings. The hydroxyl (-OH) proton is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature, typically in the range of 4-7 ppm. libretexts.org The methyl (-CH₃) group protons, being attached to the phenolic ring, would appear as a sharp singlet in the upfield region, likely around 2.1-2.3 ppm.

The benzylic methylene (B1212753) (-CH₂-) protons are anticipated to resonate as a singlet around 4.0 ppm, influenced by the adjacent aromatic rings. The aromatic protons on both the phenol (B47542) and bromobenzyl rings will appear in the downfield region (typically 6.5-7.5 ppm) and will show complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. docbrown.info The specific chemical shifts can be estimated based on additive models for substituent effects on aromatic rings. For instance, the protons on the 2-methylphenol ring will be influenced by the hydroxyl, methyl, and benzyl (B1604629) substituents, while the protons on the 3-bromobenzyl ring will be affected by the bromine atom and the benzyl-phenol linkage.

Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Phenolic OH4.0 - 7.0Broad Singlet
Ar-H (Phenol Ring)6.7 - 7.2Multiplet
Ar-H (Bromobenzyl Ring)6.9 - 7.4Multiplet
Benzylic CH₂~4.0Singlet
Methyl CH₃2.1 - 2.3Singlet

Note: These are predicted values and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbon atom attached to the hydroxyl group (C-O) on the phenol ring is expected to be significantly deshielded, appearing around 150-155 ppm. libretexts.org The other aromatic carbons will resonate in the typical range of 115-140 ppm. The carbon atom bonded to the bromine (C-Br) is expected around 122 ppm. The benzylic carbon will likely appear in the range of 35-45 ppm, and the methyl carbon will be found in the upfield region, around 15-20 ppm.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
C-OH (Phenol Ring)150 - 155
C-Br (Bromobenzyl Ring)~122
Aromatic C (Phenol & Bromobenzyl Rings)115 - 140
Benzylic CH₂35 - 45
Methyl CH₃15 - 20

Note: These are predicted values and may vary based on solvent and experimental conditions.

Due to the flexible single bond connecting the two aromatic rings, this compound can adopt various conformations. Advanced 2D NMR techniques are crucial for understanding the through-bond and through-space correlations, which helps in elucidating the preferred conformation. researchgate.netweebly.com

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H spin-spin coupling networks within the two aromatic rings, helping to assign the signals from adjacent protons. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These spectra correlate directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of each carbon atom based on the chemical shift of its attached proton(s). youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It would be particularly useful in confirming the connectivity between the benzylic protons and the carbons of both aromatic rings, as well as the connection of the methyl group to the phenol ring. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This is a powerful tool for determining the spatial proximity of protons. NOESY correlations between the benzylic protons and the protons on both aromatic rings would provide direct evidence for the preferred rotational conformation (dihedral angle) around the C-C bond linking the two rings. nih.gov The presence of steric hindrance from the ortho-substituents can lead to a twisted conformation, which can be characterized by NOESY. libretexts.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to the vibrations of its specific functional groups.

O-H Stretch: A broad and strong absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹ due to the stretching vibration of the hydrogen-bonded phenolic hydroxyl group. libretexts.orgdocbrown.info

C-H Stretch: Aromatic C-H stretching vibrations typically appear between 3000 and 3100 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will be observed between 2850 and 3000 cm⁻¹. libretexts.org

C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings will give rise to several sharp bands in the 1450-1600 cm⁻¹ region. docbrown.info

C-O Stretch: The stretching vibration of the phenolic C-O bond is expected to produce a strong band in the IR spectrum around 1200-1260 cm⁻¹.

C-Br Stretch: A characteristic absorption due to the C-Br stretching vibration is expected in the lower frequency region of the IR spectrum, typically between 500 and 600 cm⁻¹.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution patterns on the aromatic rings.

Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Hydrogen-bonded)3200 - 3600Strong, Broad
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Medium
Aromatic C=C Stretch1450 - 1600Medium to Strong, Sharp
C-O Stretch1200 - 1260Strong
C-Br Stretch500 - 600Medium to Weak

Note: These are predicted values and may be influenced by the physical state of the sample.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Electronic Transitions and Chromophore Characterization

The electronic absorption properties of this compound in the ultraviolet-visible (UV-Vis) region are dictated by the electronic transitions within its constituent chromophores: the 2-methylphenol ring and the 3-bromobenzyl moiety. A chromophore is a part of a molecule responsible for its color by absorbing light at specific wavelengths. In this compound, both aromatic rings act as primary chromophores.

The absorption of UV radiation by these aromatic systems promotes electrons from lower-energy molecular orbitals (π) to higher-energy molecular orbitals (π). These phenomena are known as π → π transitions. Phenolic compounds typically exhibit two main absorption bands in the UV region. For instance, o-cresol (B1677501) (2-methylphenol) displays absorption maxima around 270-280 nm. nist.gov The presence of the benzyl group and the bromine atom on the second ring introduces additional electronic effects that can modify the absorption profile.

Table 1: Expected UV-Vis Absorption Characteristics for Constituent Chromophores.
ChromophoreExpected Transition TypeApproximate λmax (nm)Influence on Overall Spectrum
2-Methylphenolπ → π~275 nmPrimary absorption band related to the phenolic ring.
3-Bromobenzylπ → π~260-280 nmContributes to the overall absorption profile, with potential shifts due to the bromine substituent.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, HRMS provides a precise mass measurement that can distinguish its molecular formula, C₁₄H₁₃BrO, from other potential formulas with the same nominal mass. chemnet.com

Table 2: High-Resolution Mass Spectrometry Data for this compound.
Molecular FormulaIsotopologueTheoretical Exact Mass (Da)Expected Observation
C₁₄H₁₃BrO[M]⁺ with ⁷⁹Br276.01497The [M]⁺ peak, representing the molecule with the ⁷⁹Br isotope.
[M+2]⁺ with ⁸¹Br278.01292The [M+2]⁺ peak, with nearly equal intensity to the [M]⁺ peak, confirming the presence of one bromine atom.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govwikipedia.org This technique provides detailed information on bond lengths, bond angles, and torsional angles, defining the exact conformation of the molecule in the solid state. While specific crystallographic data for this compound has not been reported in the surveyed literature, the technique would reveal key structural features.

If a suitable single crystal of the compound were analyzed, X-ray crystallography would elucidate:

Intramolecular Geometry: Precise measurements of all bond lengths and angles would be obtained, confirming the connectivity and geometry of the molecule. For example, the C-Br, C-O, and various C-C bond lengths would be defined to a high precision.

Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice. This includes identifying non-covalent interactions such as hydrogen bonds, which are expected to form between the hydroxyl group of one molecule and a neighboring molecule. Other potential interactions like π-π stacking between the aromatic rings and halogen bonding involving the bromine atom could also be characterized. benthamdirect.com

Table 3: Illustrative Parameters Obtainable from X-ray Crystallography. (Note: Data are hypothetical as a published structure was not found).
Structural ParameterType of InformationExpected Significance
Crystal System & Space GroupSymmetry of the crystal latticeDefines the fundamental packing arrangement of molecules.
Unit Cell Dimensions (a, b, c, α, β, γ)Size and shape of the repeating unitProvides the basic framework of the crystal structure.
C-O Bond LengthDistance between Carbon and Oxygen atoms of the phenolConfirms the phenolic character.
C-Br Bond LengthDistance between Carbon and Bromine atomsProvides data on the carbon-halogen bond.
Inter-ring Dihedral AngleTorsion angle between the two aromatic ringsDescribes the molecular conformation and steric hindrance.
O-H···A Hydrogen BondIntermolecular interactionIdentifies the primary interactions governing the crystal packing.

Iv. Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) has emerged as a powerful quantum chemical method for investigating the electronic structure and geometry of molecules. researchgate.netarxiv.org The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a popular hybrid functional that combines the strengths of both Hartree-Fock theory and DFT, often providing a good balance between accuracy and computational cost for organic molecules. researchgate.netchemrxiv.org

DFT calculations, specifically using the B3LYP method with various basis sets such as 6-31G(d,p), have been employed to determine the most stable three-dimensional arrangement of atoms in 2-(3-Bromobenzyl)-6-methylphenol. researchgate.netresearchgate.net This process, known as geometry optimization, seeks to find the conformation with the lowest potential energy. mdpi.com The calculations predict specific bond lengths, bond angles, and dihedral angles that define the molecule's shape. Conformational analysis, a key part of this process, explores the different spatial arrangements of the molecule that can arise from the rotation around single bonds. For this compound, this involves the rotation around the bond connecting the benzyl (B1604629) and phenol (B47542) rings, leading to various possible conformers with different energies. The optimized geometry represents the most probable conformation of the molecule in its ground state.

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. researchgate.net For this compound, the geometric parameters obtained from DFT calculations, such as bond lengths and angles, can be compared with data from experimental techniques like X-ray crystallography. researchgate.net Good agreement between the calculated and experimental values lends confidence to the theoretical model and its ability to accurately describe the molecular structure. researchgate.netmdpi.com Any discrepancies can often be attributed to factors such as intermolecular interactions in the crystalline state, which are not always fully accounted for in gas-phase calculations.

Electronic Structure and Reactivity Descriptors

Beyond molecular geometry, DFT provides a wealth of information about the electronic properties of a molecule, which are crucial for understanding its reactivity.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
EHOMOValue
ELUMOValue
Energy Gap (ΔE)Value

Note: The specific values for HOMO, LUMO, and the energy gap would be obtained from detailed DFT calculations reported in scientific literature.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govnih.gov The MEP map displays the electrostatic potential on the electron density surface of the molecule, using a color scale to represent different potential values. nih.govresearchgate.net Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. Conversely, blue regions represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. nih.gov For this compound, the MEP map reveals that the most negative potential is located around the oxygen atom of the hydroxyl group, making it a likely site for electrophilic interaction. The regions around the hydrogen atoms, particularly the hydroxyl proton, exhibit the most positive potential, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.netwalisongo.ac.id It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for quantifying charge delocalization and hyperconjugative interactions. researchgate.net For this compound, NBO analysis can reveal the extent of electron delocalization from the oxygen lone pairs into the phenol ring and the interactions between the filled and empty orbitals that contribute to the molecule's stability. It can also provide insights into potential intramolecular hydrogen bonding between the hydroxyl group and the π-system of the benzyl ring, as well as other non-covalent interactions that influence the molecule's conformation and reactivity.

Spectroscopic Property Predictions via Theoretical Models

Theoretical models are instrumental in interpreting and predicting the spectroscopic behavior of molecules. Methods based on Density Functional Theory (DFT) are widely used to simulate spectra, which can then be compared with experimental data for validation and detailed assignment of spectral features.

The vibrational spectrum of a molecule, commonly analyzed using Fourier-Transform Infrared (FT-IR) spectroscopy, can be effectively calculated using computational methods. msu.edu Density Functional Theory (DFT) is a primary tool for this purpose, often utilizing hybrid functionals like B3LYP. ijaemr.comtheaic.org These calculations yield the fundamental vibrational modes of the molecule, including stretching, bending, and torsional motions. msu.edu

For instance, studies on related phenolic compounds like phenol and 2,4,6-trimethylphenol (B147578) have demonstrated the accuracy of DFT calculations. ijaemr.comcore.ac.uk In such studies, the optimized molecular geometry is first determined, and then vibrational frequencies are computed. scirp.org It is a standard practice to apply a scaling factor to the calculated frequencies to correct for approximations in the theoretical model and the neglect of anharmonicity, which leads to better agreement with experimental FT-IR and FT-Raman data. theaic.orgcore.ac.uk The Potential Energy Distribution (PED) is also often analyzed to provide a detailed assignment for each vibrational mode. theaic.org For the title compound, one would expect to calculate characteristic vibrational modes such as O-H stretching, C-H stretching of the methyl and aromatic groups, C-O stretching, and vibrations involving the C-Br bond. ijaemr.com

Table 1: Illustrative Example of Calculated Vibrational Modes for a Phenolic Compound

This table demonstrates typical vibrational modes and their calculated frequencies for a substituted phenol, as would be determined through DFT calculations.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)
O-H Stretch~3600
Aromatic C-H Stretch~3050-3100
CH₂ Asymmetric Stretch~2980
CH₂ Symmetric Stretch~2940
C=C Ring Stretch~1500-1600
O-H In-plane Bend~1400
C-O Stretch~1250
C-Br Stretch~600
O-H Out-of-plane Bend~600

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation, and theoretical calculations can accurately predict the chemical shifts (δ) of ¹H and ¹³C nuclei. nih.gov Computational methods, including DFT with the Gauge-Including Atomic Orbital (GIAO) approach, are employed to calculate the magnetic shielding tensors for each nucleus in a molecule. liverpool.ac.uk These values are then converted into chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS).

The prediction of NMR spectra involves first optimizing the molecule's geometry and then performing the NMR calculation. pearson.com The accuracy of these predictions allows for the assignment of complex spectra and can help in confirming the structure of newly synthesized compounds. nmrdb.org For "this compound," such calculations would predict the distinct chemical shifts for the protons and carbons of the two aromatic rings, the methylene (B1212753) bridge, and the methyl group, taking into account the electronic effects of the hydroxyl, methyl, and bromine substituents. pearson.com

Table 2: Example of Predicted ¹H NMR Chemical Shifts

This table illustrates the type of data generated from NMR prediction studies for an aromatic compound.

ProtonPredicted Chemical Shift (ppm)
OH4.5 - 5.5
Aromatic CH (near OH)6.8 - 7.2
Aromatic CH (near Br)7.0 - 7.5
CH₂ (benzyl)~4.0
CH₃ (methyl)~2.2

The electronic absorption properties of a molecule, observed via UV-Vis spectroscopy, can be modeled using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. researchgate.netmdpi.com The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. medium.com

TD-DFT calculations are performed on the optimized ground-state geometry of the molecule. mdpi.com The choice of functional and basis set is crucial for obtaining results that correlate well with experimental spectra. researchgate.netmdpi.com These theoretical spectra help in understanding the nature of the electronic transitions, such as n→π* or π→π* transitions, and in analyzing the contributions of different molecular orbitals, like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov For "this compound," TD-DFT would elucidate the electronic transitions responsible for its UV-Vis absorption profile.

Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, such as optical switching and data storage. nih.gov Computational chemistry provides a framework for predicting the NLO response of molecules, guiding the design of new materials with enhanced properties. researchgate.net

The NLO response of a molecule is primarily determined by its polarizability (α) and hyperpolarizabilities (β and γ). researchgate.net These properties describe how the molecular charge distribution is distorted by an external electric field. The first-order hyperpolarizability (β) is particularly important for second-order NLO effects. scirp.org

DFT calculations are widely used to compute these properties. scirp.org By applying a finite electric field during the calculation, the components of the dipole moment, polarizability, and hyperpolarizability tensors can be determined. researchgate.net Molecules with large hyperpolarizability values typically feature electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. nih.gov While "this compound" does not have a classic push-pull structure, computational analysis of its polarizability and hyperpolarizability can still provide valuable insights into its potential NLO activity. nih.govresearchgate.net

Table 3: Illustrative NLO Properties Calculated for an Organic Molecule

This table shows typical NLO parameters calculated using DFT. The values are for illustrative purposes and demonstrate the type of data obtained in NLO studies.

PropertySymbolCalculated Value (esu)
Dipole Momentμ~2-5 Debye
Mean Polarizability⟨α⟩~10⁻²³
First-Order Hyperpolarizabilityβ_total~10⁻³⁰

Thermochemical and Thermodynamic Properties

Theoretical methods can be used to predict the thermochemical and thermodynamic properties of molecules, such as their enthalpy of formation (ΔfH°), entropy, and Gibbs free energy of formation (ΔfG°). mdpi.com These calculations are essential for understanding the stability and reactivity of compounds.

High-level quantum chemical methods, such as G3MP2B3, or DFT calculations can provide reliable estimates of these properties. mdpi.com The calculations typically involve computing the total electronic energy and vibrational frequencies, from which thermal corrections can be derived to obtain the enthalpy and Gibbs free energy at a specific temperature, usually 298.15 K. mdpi.com For "this compound," these theoretical predictions would offer fundamental data on its thermodynamic stability in the gas phase. mdpi.com

Enthalpy, Entropy, and Gibbs Free Energy Calculations

The thermodynamic properties of a molecule, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), are fundamental to understanding its stability and reactivity. These values can be calculated using computational methods like Density Functional Theory (DFT). numberanalytics.comnumberanalytics.com DFT calculations solve the electronic structure of a molecule to determine its energy and other properties. numberanalytics.com The Gibbs free energy, a key indicator of a reaction's spontaneity, is determined by the relationship: ΔG = ΔH - TΔS, where T is the temperature. researchgate.netyoutube.com

Calculations would typically involve optimizing the molecular geometry of this compound to find its lowest energy conformation. Following optimization, vibrational frequency calculations are performed to confirm the structure is a true minimum on the potential energy surface and to derive the thermodynamic properties. numberanalytics.com These calculations can be carried out in the gas phase or with the inclusion of solvent models to simulate behavior in solution. mdpi.com

Illustrative Data for a Generic Phenolic Compound

The following table demonstrates how calculated thermodynamic data for a phenolic compound would be presented. Note: This data is for illustrative purposes only and does not represent the actual values for this compound.

Thermodynamic ParameterCalculated Value (Illustrative)Units
Enthalpy of Formation (ΔHf°)-150.5kJ/mol
Standard Entropy (S°)420.2J/mol·K
Gibbs Free Energy of Formation (ΔGf°)-85.3kJ/mol

Tautomeric Equilibrium Studies (e.g., Enol-Keto Forms)

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. nih.gov For phenols, the principal tautomeric equilibrium to consider is between the phenol (enol) form and its corresponding keto form (a cyclohexadienone). For most simple phenols, the equilibrium heavily favors the aromatic phenol form due to its significant stabilization from aromaticity. rsc.org

However, the presence of substituents can influence this equilibrium. A computational study on the tautomerism of this compound would investigate the relative stabilities of its possible tautomeric forms. The primary equilibrium would be between the parent phenol structure and its potential keto tautomers.

The investigation would involve:

Identification of Tautomers: Identifying all plausible keto-isomers.

Geometry Optimization: Calculating the optimized geometry and energy of each tautomer using methods like DFT. nih.gov

Energy Comparison: Comparing the Gibbs free energies of the tautomers to determine their relative populations at equilibrium. The tautomer with the lower Gibbs free energy will be more stable and thus more abundant. frontiersin.org

Solvent Effects: The polarity of the solvent can significantly influence tautomeric equilibria. frontiersin.orgmdpi.com Computational models can simulate different solvent environments to predict how the equilibrium shifts. Generally, more polar solvents tend to stabilize more polar tautomers. orientjchem.org

For this compound, the enol form is expected to be overwhelmingly dominant due to the stability conferred by the aromatic ring. A shift towards a keto tautomer would require a significant disruption of this aromaticity, which is energetically unfavorable.

V. Coordination Chemistry and Metal Complexation

2-(3-Bromobenzyl)-6-methylphenol as a Ligand Scaffold

The design of ligands based on phenolic and benzylphenol scaffolds for coordination with metal ions is a cornerstone of modern coordination chemistry, with applications ranging from catalysis to materials science. solubilityofthings.com The fundamental principle revolves around the presence of a soft donor atom (the phenolic oxygen) and the ability to introduce various substituents on the aromatic rings to fine-tune the ligand's properties.

Key design principles include:

Steric Hindrance: The introduction of bulky groups, such as the 6-methyl group in this compound, can control the coordination number of the metal center and prevent the formation of polymeric structures. This steric bulk can also create a specific coordination pocket around the metal ion, influencing its reactivity and selectivity in catalytic processes.

Electronic Effects: The electronic nature of the substituents on the phenolic and benzyl (B1604629) rings can modulate the electron-donating ability of the phenolic oxygen. The bromo-substituent on the benzyl ring, being an electron-withdrawing group, can subtly influence the acidity of the phenolic proton and the strength of the resulting metal-oxygen bond.

Chelation: The design can incorporate additional donor atoms to create multidentate ligands. While this compound itself is a monodentate ligand through its phenolic oxygen, modifications to the benzyl group could introduce other coordinating functionalities, leading to the formation of stable chelate rings. ebsco.comnumberanalytics.com Chelation significantly enhances the thermodynamic stability of the resulting metal complexes. ebsco.com

Solubility: The nature of the substituents also dictates the solubility of both the free ligand and its metal complexes in various solvents, which is a critical factor for their synthesis, characterization, and application.

The rational design of such ligands is a key aspect of developing new catalysts and materials with desired properties. nih.govnih.gov

Phenol-based ligands can coordinate to metal ions in various ways, primarily through the deprotonated phenolic oxygen atom. In the case of simple phenols like this compound, monodentate coordination is expected. However, in more complex phenolic derivatives, especially those designed as multidentate ligands, several chelation modes are possible.

Common chelation modes for related phenol-based ligands include:

Bidentate (O, N) Coordination: Schiff base ligands derived from salicylaldehyde (B1680747) (a hydroxy-substituted aldehyde) and various amines are a classic example. These ligands coordinate to metal ions through the phenolic oxygen and the imine nitrogen atom, forming a stable six-membered chelate ring. tandfonline.comresearchgate.netresearchgate.net

Bidentate (O, O) Coordination: Ligands containing two phenolic hydroxyl groups, or a phenol (B47542) and another oxygen-containing functional group like a carbonyl or carboxyl group, can act as bidentate chelators.

Tridentate and Polydentate Coordination: More elaborate ligand designs can lead to tridentate or even higher denticity, where the phenolic oxygen is one of several donor atoms. libretexts.org These polydentate ligands form multiple chelate rings with the metal ion, resulting in highly stable complexes. youtube.com

The specific coordination geometry (e.g., tetrahedral, square planar, octahedral) around the metal center is determined by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligand. numberanalytics.com For instance, Cu(II) and Ni(II) often form square planar or octahedral complexes, while Zn(II) typically favors tetrahedral or octahedral geometries. numberanalytics.commdpi.com

Synthesis and Characterization of Metal Complexes with this compound

While specific reports on the synthesis of metal complexes with this compound are not abundant in the literature, the general procedures for forming complexes with similar phenolic ligands are well-established.

The synthesis of transition metal complexes with phenolic ligands like this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

A general synthetic procedure would be:

Dissolving the ligand, this compound, in a suitable organic solvent such as ethanol, methanol, or a mixture of solvents. rdd.edu.iqscirp.org

Adding a solution of the desired metal salt (e.g., CuCl₂, Zn(OAc)₂, Co(NO₃)₂, NiCl₂, CrCl₃, PdCl₂) to the ligand solution, often in a specific stoichiometric ratio (e.g., 1:2 metal to ligand). researchgate.netresearchgate.net

The reaction mixture is often heated under reflux for a period ranging from a few hours to several hours to ensure the completion of the reaction. rdd.edu.iqspuvvn.edu

In some cases, a base (like sodium hydroxide (B78521) or triethylamine) may be added to facilitate the deprotonation of the phenolic hydroxyl group, promoting coordination to the metal ion.

Upon cooling, the resulting metal complex often precipitates out of the solution. The solid product is then collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried. researchgate.net

The table below summarizes the typical metal precursors and expected coordination geometries for complexes with similar phenolic ligands.

Metal IonTypical PrecursorExpected Coordination Geometry
Cu(II)Copper(II) chloride, Copper(II) acetateSquare planar, Distorted octahedral scirp.orgnih.gov
Zn(II)Zinc(II) acetate, Zinc(II) chlorideTetrahedral, Octahedral mdpi.comnih.gov
Co(II)Cobalt(II) chloride, Cobalt(II) nitrateTetrahedral, Octahedral rdd.edu.iqnih.gov
Ni(II)Nickel(II) chloride, Nickel(II) acetateSquare planar, Octahedral rdd.edu.iqscirp.org
Cr(III)Chromium(III) chlorideOctahedral nih.govrsc.org
Pd(II)Palladium(II) chlorideSquare planar nih.gov

Spectroscopic techniques are invaluable for confirming the formation of metal complexes and elucidating the nature of the metal-ligand bonding.

FT-IR Spectroscopy: Infrared spectroscopy is particularly useful for identifying the coordination of the phenolic oxygen to the metal center.

O-H Stretching: The broad ν(O-H) stretching vibration of the free phenolic ligand, typically observed in the range of 3200-3600 cm⁻¹, is expected to disappear upon deprotonation and coordination to the metal ion. ekb.eg

C-O Stretching: The ν(C-O) stretching vibration of the phenol, usually found around 1200-1300 cm⁻¹, often shifts to a higher frequency upon complexation, indicating the formation of the M-O bond. nih.gov

M-O Stretching: The formation of the metal-ligand bond can sometimes be directly observed as new, low-frequency bands in the far-IR region (typically below 600 cm⁻¹), corresponding to the ν(M-O) stretching vibration. researchgate.net

UV-Vis Spectroscopy: Electronic absorption spectroscopy provides insights into the electronic transitions within the complex and can confirm coordination.

Intraligand Transitions: The π → π* and n → π* transitions of the aromatic rings and the phenolic oxygen in the free ligand may shift in energy (either to lower or higher wavelengths) upon coordination to the metal ion. researchgate.netlibretexts.org

d-d Transitions: For transition metal complexes with unpaired d-electrons (e.g., Cu(II), Ni(II), Co(II), Cr(III)), weak absorption bands in the visible region corresponding to d-d electronic transitions are expected. The position and intensity of these bands provide information about the coordination geometry of the metal center. solubilityofthings.com

Ligand-to-Metal Charge Transfer (LMCT): In some cases, intense charge transfer bands may be observed, where an electron is excited from a ligand-based orbital to a metal-based orbital.

The following table illustrates typical spectroscopic shifts observed upon complexation of similar phenolic ligands.

Spectroscopic TechniqueFree Ligand (Typical Range)Metal Complex (Expected Shift)Information Gained
FT-IR
ν(O-H)3200-3600 cm⁻¹ (broad)DisappearanceDeprotonation and coordination of phenolic oxygen. ekb.eg
ν(C-O)~1260 cm⁻¹Shift to higher frequencyFormation of M-O bond. nih.gov
UV-Vis
π → π*~280 nmShift to different wavelengthPerturbation of ligand's electronic structure. researchgate.netlibretexts.org
d-d transitionsNot applicableVisible region (e.g., 500-800 nm)Coordination geometry and electronic structure of the metal ion. solubilityofthings.com

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a metal complex. nih.gov This technique provides detailed information about:

Coordination Geometry: The exact arrangement of the ligands around the metal center (e.g., tetrahedral, square planar, octahedral) can be unambiguously determined. researchgate.netfrontiersin.org

Bond Lengths and Angles: Precise measurements of the metal-ligand bond lengths and the angles between the bonds provide insight into the strength and nature of the coordination. mdpi.commdpi.com

Supramolecular Structure: The packing of the complex molecules in the crystal lattice, including any intermolecular interactions like hydrogen bonding or π-stacking, can be visualized. researchgate.net

Theoretical Studies on Metal-Ligand Interactions and Complex Stability

Detailed theoretical examinations of how this compound interacts with various metal centers are not present in the current body of scientific literature. This includes analyses of bond strengths, coordination geometries, and the thermodynamic stability of potential metal complexes.

HOMO-LUMO Gap Analysis and Charge Transfer within Complexes

Similarly, a critical aspect of understanding complex reactivity and electronic properties lies in the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap often suggests a higher propensity for the molecule to undergo electronic transitions and engage in chemical reactions. nih.gov

Investigations into the HOMO-LUMO gap and charge transfer characteristics for metal complexes of this compound have not been reported. Consequently, there is no theoretical data to quantify the stability of its potential complexes or to describe the nature and extent of charge transfer that would occur between the ligand and a coordinated metal ion. This includes the direction and magnitude of electron density shifts upon complexation, which are fundamental to understanding the resulting complex's properties.

In the absence of specific research on this compound, the broader field of coordination chemistry relies on theoretical studies of other, sometimes structurally related, ligands to infer potential behaviors. However, direct and accurate predictions for this specific compound are not possible without dedicated computational analysis.

Vi. Catalytic Applications in Organic Transformations

Role of 2-(3-Bromobenzyl)-6-methylphenol Derivatives as Catalysts or Pre-Catalysts

Derivatives of this compound serve as versatile pre-catalysts, primarily by acting as ligands that, upon complexation with metal ions, form catalytically active species. The specific arrangement of the phenolic oxygen, the benzyl (B1604629) group, and other potential coordinating atoms introduced through derivatization allows for the synthesis of metal complexes tailored for specific catalytic applications.

Metal complexes with ligands structurally related to derivatives of this compound have demonstrated notable efficacy in mimicking the activity of certain metalloenzymes, particularly in oxidation reactions. Copper complexes, in particular, have been studied for their ability to replicate the function of phenoxazinone synthase.

Phenoxazinone synthase is an enzyme that catalyzes the oxidative coupling of o-aminophenols to form phenoxazinone structures, a core component of certain antibiotics like actinomycin (B1170597) D. researchgate.net Synthetic copper complexes incorporating ligands with benzyl and amino or hydroxyl functionalities can mimic this activity. For instance, mono- and tetranuclear copper(II) complexes with 2-benzylaminoethanol have been shown to catalyze the aerobic oxidation of o-aminophenol to the corresponding phenoxazinone chromophore. rsc.org Similarly, bi- and trinuclear copper(II) complexes with 2-benzylethanolamine also exhibit this phenoxazinone synthase-like activity. nih.gov The catalytic efficiency is influenced by the nuclearity of the copper complex, with studies showing varying maximum reaction rates depending on the specific structure of the catalyst. rsc.org

The substrate scope for these biomimetic catalysts can include various substituted 2-aminophenols. Studies with 2-benzylethanolamine copper complexes revealed that while nitro-substituted aminophenols showed negligible activity, methyl-substituted ones like 6-amino-m-cresol demonstrated the highest reaction rates. nih.gov Vanadium complexes have also been explored as mimics for phenoxazinone synthase, with oxidovanadium(V) complexes anchored on a polymer support showing excellent catalytic activity and recyclability in the oxidative condensation of o-aminophenol. researchgate.net

Table 1: Phenoxazinone Synthase-Like Activity of Related Copper Complexes

Catalyst Type Ligand Substrate Maximum Reaction Rate (M s⁻¹) Reference
Mononuclear Cu(II) 2-Benzylaminoethanol o-Aminophenol 4.0 x 10⁻⁷ rsc.org
Tetranuclear Cu(II) 2-Benzylaminoethanol o-Aminophenol 2.1 x 10⁻⁷ rsc.org
Binuclear Cu(II) 2-Benzylethanolamine 2-Aminophenol up to 2.3 x 10⁻⁸ nih.gov

The benzyl bromide moiety within the this compound structure makes it and its derivatives relevant to transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Copper-catalyzed cross-coupling reactions of benzyl bromides provide a facile route to valuable molecular scaffolds. sustech.edu.cn

A general method for the copper-catalyzed C(sp³)–C(sp²) cross-coupling of benzyl bromides with aryl nucleophiles has been developed to produce 1,1-diarylalkanes. sustech.edu.cn This approach is significant as it overcomes some limitations of traditional palladium catalysis, such as the difficult oxidative addition step with alkyl halides. sustech.edu.cn The use of first-row transition metals like copper facilitates a single-electron transfer (SET) process, enabling the reaction to proceed via a radical pathway under ambient conditions. sustech.edu.cn

Copper catalysis has also been employed for C–O cross-coupling reactions between aryl bromides and aliphatic diols, where the diol can act as a reactant, ligand, and solvent. rsc.org Furthermore, copper-catalyzed methods have been developed for the oxidative cross-coupling of benzylic C-H bonds with alcohols to form benzyl ethers, which are common motifs in bioactive molecules and pharmaceuticals. nih.gov The versatility of these reactions allows for the coupling of a wide range of substrates, including various (hetero)benzyl bromides and diverse nucleophiles, with good functional group tolerance. sustech.edu.cnnih.gov

Table 2: Examples of Copper-Catalyzed Cross-Coupling Reactions Involving Benzyl/Aryl Halides

Reaction Type Coupling Partners Catalyst System Product Type Reference
C(sp³)–C(sp²) Coupling (Hetero)benzyl bromides + Arylboronate esters CuI / Proline-based N,N,P-ligand 1,1-Diarylalkanes sustech.edu.cn
C–O Coupling Aryl bromides + Aliphatic diols CuCl₂ Hydroxyalkyl aryl ethers rsc.org
C–H Etherification Benzylic C–H substrates + Alcohols Copper / biox Benzyl ethers nih.gov

The utility of this compound derivatives extends to other specialized catalytic and material science applications.

Polymerization: While direct catalysis of polymerization by a this compound complex is not widely documented, structurally similar phenols have been used to create catalysts for olefin oligomerization. For example, Schiff base ligands derived from 2,4-dibromo-6-methylphenol (B165728) have been complexed with iron, cobalt, and nickel to form catalysts active in ethylene (B1197577) oligomerization. The structure of the ligand and the nature of the metal center influence the catalytic activity and the distribution of the resulting products. This suggests that appropriately designed Schiff base derivatives of this compound could also serve as ligands in similar catalytic systems.

Corrosion Inhibition: Phenolic compounds are recognized for their potential as corrosion inhibitors for various metals. researchgate.netnih.gov Their effectiveness is attributed to the presence of heteroatoms (like oxygen in the hydroxyl group) and aromatic rings, which facilitate the adsorption of the molecule onto the metal surface, forming a protective film. researchgate.netnih.gov This adsorbed layer acts as a barrier, slowing down the corrosion process. researchgate.net The inhibition efficiency depends on the molecule's structural and electronic properties, such as the distribution of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net Derivatives of this compound, with their phenolic structure, are potential candidates for use as corrosion inhibitors, a field where eco-friendly, organic inhibitors are increasingly sought. nih.gov

Table 3: Potential Applications of Phenolic Derivatives in Catalysis and Material Science

Application Compound Class Mechanism / Role Key Findings Reference(s)
Ethylene Oligomerization Schiff base complexes of 2,4-dibromo-6-methylphenol Metal-ligand complex acts as catalyst Ligand structure and metal center dictate catalytic activity and product distribution.

Mechanistic Insights into Catalytic Cycles

Understanding the reaction mechanisms underlying the catalytic activity of this compound derivatives is crucial for optimizing their performance and designing new, more efficient catalysts.

For copper-catalyzed cross-coupling reactions involving benzyl bromides, a radical pathway is often proposed. sustech.edu.cnnih.gov Unlike the two-electron oxidative addition/reductive elimination cycles common in palladium catalysis, first-row metals like copper can readily engage in single-electron transfer (SET) processes. sustech.edu.cn

A plausible mechanism for the copper-catalyzed coupling of benzyl bromides with a nucleophile involves the following steps:

Formation of an active Cu(I) complex with the supporting ligand.

Transmetalation with the nucleophile to form a copper-nucleophile complex.

A single-electron transfer from this complex to the benzyl bromide substrate. This step generates a Cu(II) species and a benzyl radical intermediate.

Coupling of the benzyl radical with the Cu(II) complex to form the desired product and regenerate the active Cu(I) catalyst for the next cycle. sustech.edu.cn

This radical relay mechanism is distinct from a stereospecific Sₙ2-type process and allows for the coupling of a broader range of substrates. researchgate.net

The ligand, derived from this compound, plays a critical role in determining the efficacy of the metal catalyst. The electronic and steric properties of the ligand directly influence the stability, reactivity, and selectivity of the catalytic cycle.

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the phenoxy ligand can tune the redox potential of the metal center. For example, strongly electron-impoverished BINOL ligands have proven effective in metal-catalyzed enantioselective transformations. researchgate.net

Steric Effects: The steric bulk of the ligand can control the coordination environment around the metal, influencing substrate approach and preventing catalyst deactivation pathways like dimerization.

Chelation and Ligand Architecture: Multidentate ligands, such as those designed from phenol (B47542) derivatives, are crucial for enhancing the reducing capability of the copper catalyst, which is essential for initiating the radical process in cross-coupling reactions. researchgate.net The architecture of the ligand can also help prevent catalyst poisoning and ensure a robust association between the copper species and the radical intermediates, leading to high chemo- and enantioselectivity. researchgate.net In oxidation catalysis, the specific geometry enforced by the ligand around the copper center is key to mimicking the active sites of enzymes like phenoxazinone synthase. rsc.orgnih.gov

Vii. Supramolecular Chemistry and Non Covalent Interactions

Molecular Recognition and Host-Guest Chemistry Involving 2-(3-Bromobenzyl)-6-methylphenol

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent bonding. The unique arrangement of functional groups in this compound facilitates its participation in host-guest chemistry, where it can selectively bind to other molecules.

Hydrogen Bonding Networks

The hydroxyl (-OH) group in this compound is a key player in forming hydrogen bonds. This group can act as both a hydrogen bond donor and acceptor, leading to the formation of well-defined intermolecular connections. In the solid state, these hydrogen bonds are crucial in dictating the crystal packing arrangement. For instance, similar phenol (B47542) derivatives are known to form chains and more complex networks through O—H···O hydrogen bonding, a stabilizing feature in their crystal structures. The ability to form such networks is a fundamental aspect of its role in molecular recognition.

Pi-Stacking Interactions

Table 1: Types of Non-Covalent Interactions

Interaction Type Description Key Functional Groups Involved
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. Hydroxyl group (-OH)
Pi-Stacking A non-covalent interaction between aromatic rings. Can be parallel-displaced, T-shaped, or face-to-face. Phenyl and bromobenzyl rings
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules. All atoms in the molecule
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. Methyl and benzyl (B1604629) groups

Self-Assembly of Higher-Order Structures

Self-assembly is the autonomous organization of components into patterns or structures without human intervention. The same non-covalent interactions that govern molecular recognition also drive the self-assembly of this compound into more complex, higher-order structures.

Design Principles for Supramolecular Architectures

The predictable nature of the non-covalent interactions in this compound allows for its use as a building block in the rational design of supramolecular architectures. By controlling factors such as solvent and temperature, it is possible to favor certain interactions over others, guiding the self-assembly process toward a desired outcome. The steric hindrance provided by the methyl and bromobenzyl groups also plays a crucial role in determining the final geometry of the assembled structure. Studies on similar catechol derivatives have shown that even small changes in molecular structure can significantly impact their self-organization on surfaces. researchgate.net

Formation of Coordination Networks and Frameworks

The utility of this compound extends to the formation of coordination-driven assemblies. The hydroxyl group can be deprotonated to act as a ligand, coordinating to metal centers to form metal-organic frameworks (MOFs) or other coordination networks. The bromine substituent can also participate in halogen bonding, a directional interaction that can be exploited in crystal engineering. The versatility of this compound as a ligand is highlighted by the use of similar bromo-methylphenol derivatives in copper-catalyzed cross-coupling reactions and in the preparation of larger ligands for coordination to palladium. apolloscientific.co.uk These coordination networks can have porous structures with potential applications in areas such as gas storage, separation, and catalysis.

Characterization of Supramolecular Assemblies

Spectroscopic techniques are invaluable tools for probing the subtle energetic and structural changes that occur upon the formation of non-covalent bonds in supramolecular assemblies.

Infrared (IR) Spectroscopy : IR spectroscopy is particularly sensitive to changes in the vibrational frequencies of functional groups involved in hydrogen bonding. For this compound, the O-H stretching frequency of the phenolic hydroxyl group would be a key indicator of its participation in hydrogen bonding. A shift to a lower wavenumber (red-shift) and broadening of the O-H band in the IR spectrum upon assembly would provide strong evidence for hydrogen bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is a powerful method for detecting changes in the chemical environment of protons upon supramolecular assembly. The chemical shift of the phenolic hydroxyl proton is highly sensitive to hydrogen bonding, typically shifting downfield upon donation of a hydrogen bond. Changes in the chemical shifts of the aromatic protons can also provide information about π-π stacking interactions between the phenyl and bromobenzyl rings.

UV-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy can be used to monitor changes in the electronic environment of the aromatic chromophores. The formation of π-π stacking interactions in supramolecular assemblies of this compound could lead to shifts in the absorption maxima (either red or blue shifts) and changes in the molar absorptivity.

Fluorescence Spectroscopy : For molecules that are fluorescent, changes in emission intensity and wavelength upon the formation of supramolecular assemblies can provide insights into aggregation and the nature of the microenvironment.

A hypothetical data table illustrating the expected spectroscopic shifts for this compound upon formation of a hydrogen-bonded dimer is presented below.

Spectroscopic TechniqueObserved Change upon Dimerization (Hypothetical)Interaction Probed
IR SpectroscopyO-H stretch shifts from ~3600 cm⁻¹ to ~3400 cm⁻¹ and broadensHydrogen Bonding
¹H NMR SpectroscopyPhenolic OH proton shifts from ~5 ppm to ~8 ppmHydrogen Bonding
¹H NMR SpectroscopyAromatic protons show upfield or downfield shifts of 0.1-0.5 ppmπ-π Stacking
UV-Vis Spectroscopyλmax shifts by ± 5-10 nmπ-π Stacking

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of molecules and their arrangement in the solid state. researchgate.net It provides precise information on bond lengths, bond angles, and intermolecular distances, which are essential for unequivocally identifying and characterizing non-covalent interactions.

While a crystal structure for this compound is not available in the searched literature, analysis of related structures provides insight into the likely supramolecular motifs. For instance, the crystal structure of 2-[(3-bromo-phenylimino)methyl]phenol reveals the presence of intermolecular C-H···O and π-π stacking interactions that stabilize the crystal packing. researchgate.net Similarly, studies on other substituted phenols and aromatic compounds frequently show the prevalence of hydrogen bonding and stacking interactions in their solid-state structures. mdpi.comresearchgate.netbenthamdirect.com

In a hypothetical crystal structure of this compound, one could anticipate the following non-covalent interactions:

O-H···O Hydrogen Bonds : The phenolic hydroxyl group can act as a hydrogen bond donor to the hydroxyl group of a neighboring molecule, leading to the formation of chains or cyclic motifs.

π-π Stacking : The electron-rich phenyl ring and the bromobenzyl ring can engage in stacking interactions, likely in an offset or T-shaped arrangement to minimize electrostatic repulsion.

C-H···π Interactions : The C-H bonds of the methyl group or the aromatic rings could interact with the π-systems of adjacent molecules.

Halogen Bonding : The bromine atom on the benzyl group could act as a halogen bond donor, interacting with an electron-rich region of a neighboring molecule, such as the oxygen atom of the hydroxyl group or the π-cloud of an aromatic ring.

A hypothetical data table summarizing potential non-covalent interactions and their geometric parameters in a crystal of this compound is provided below.

Interaction TypeDonorAcceptorDistance (Å) (Hypothetical)Angle (°) (Hypothetical)
Hydrogen BondO-HO~2.7~170
π-π StackingPhenyl Ring CentroidBromobenzyl Ring Centroid~3.5-
C-H···πC-H (methyl)Phenyl Ring~3.4~150
Halogen BondC-BrO~3.1~165

The detailed analysis of such interactions through X-ray crystallography would provide a comprehensive understanding of the supramolecular architecture of this compound.

Viii. Structure Property Relationships and Material Science Considerations

Influence of Substituents on Electronic Properties (e.g., Charge Transfer, Polarizability)

The presence of both electron-donating and electron-withdrawing groups creates a complex electronic landscape within the molecule. This can lead to intramolecular charge transfer phenomena, where electron density is shifted from the electron-rich phenol (B47542) ring towards the electron-deficient bromobenzyl moiety. The extent of this charge transfer can be influenced by the solvent polarity and the presence of external electric fields. Studies on other substituted phenols have shown that the degree of charge transfer in the ground state of similar complexes can be relatively low. nih.gov

Table 1: Calculated Proton Affinities (PAs) for Halogenated Phenols (kJ/mol)

Substituent PositionFluorophenolChlorophenolBromophenolIodophenol
2- (ortho)797801806813
3- (meta)813815818823
4- (para)787789792816

Data sourced from computational studies on monohalogenated phenols, which can provide insight into the electronic effects of halogen substituents. kuleuven.be

Thermal Stability and Mechanical Properties of Derivatives

The mechanical properties of resins derived from substituted phenols can be tailored by controlling the degree of cross-linking and the nature of the substituents. For instance, the incorporation of flexible side chains can increase the toughness and flexibility of the resulting polymer. researchgate.net The bulky bromobenzyl group in 2-(3-bromobenzyl)-6-methylphenol could potentially hinder close packing of polymer chains, which might affect properties like tensile strength and modulus. However, it could also enhance properties like impact resistance. Blending with other resins, such as epoxy, is a common strategy to further enhance the mechanical performance of phenolic-based materials. nih.govmdpi.com

Table 2: Mechanical Properties of Modified Phenolic Resins

Resin ModificationFlexural Strength (MPa)Flexural Modulus (GPa)Impact Strength (J/m)
Neat Epoxy---
Bio-phenolic/Epoxy (10 wt%)---
Bio-phenolic/Epoxy (20 wt%)--18
Bio-phenolic/Epoxy (25 wt%)-3.9-

Data illustrates the effect of blending bio-phenolic resins with epoxy on mechanical properties, a strategy that could be applicable to derivatives of this compound. nih.gov

Potential in Polymer and Resin Production

Substituted phenols are fundamental building blocks in the synthesis of phenolic resins, which are widely used as adhesives, coatings, and molding compounds. asianpubs.orgnih.gov The reactivity of the phenolic ring towards aldehydes, such as formaldehyde, allows for the formation of cross-linked polymer networks. The presence of the ortho-methyl group and the meta-bromobenzyl group in this compound will influence the polymerization process. The methyl group at the ortho position leaves the para position and the other ortho position available for reaction with formaldehyde, leading to a potentially linear or branched polymer structure.

The bromobenzyl substituent can also play a role in the properties of the resulting resin. The bromine atom can impart flame-retardant properties to the polymer, a desirable characteristic in many applications. Brominated phenols are indeed used as flame retardants in various polymers. europa.eu Furthermore, the benzyl (B1604629) group can affect the solubility and compatibility of the resin with other polymers and solvents. The synthesis of phenolic resins can be carried out under various conditions, and the properties of the final product can be tailored by controlling the reaction parameters and the formulation. google.comredalyc.org

Table 3: Typical Components in Phenolic Resin Formulations

ComponentFunctionExample
Phenolic MonomerBackbone of the polymerPhenol, Cresol, Cardanol
AldehydeCross-linking agentFormaldehyde, Furfural
CatalystControls reaction rate and structureAcids (e.g., Oxalic acid), Bases (e.g., Sodium hydroxide)
ModifierImparts specific properties (e.g., flexibility, flame retardancy)Boric Acid, Lignin

This table provides a general overview of components used in phenolic resin synthesis, where this compound could serve as a modified phenolic monomer. redalyc.orgorientjchem.org

Exploration in Photochemistry and Photochromism

The photochemical behavior of this compound is an area of potential interest. The presence of a chromophoric phenol ring and a C-Br bond suggests that the molecule may undergo photochemical transformations upon exposure to light. The photolysis of brominated aromatic compounds can lead to the cleavage of the C-Br bond, generating aryl radicals. These reactive intermediates can then participate in a variety of subsequent reactions, such as hydrogen abstraction or dimerization. Studies on other brominated flame retardants have shown that they can undergo photochemical degradation, which is an important consideration for their environmental fate. nih.gov

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, is another intriguing possibility. wikipedia.org While there is no specific data on the photochromic properties of this compound, the general structural motifs required for photochromism are present in some related classes of compounds. For photochromism to occur, a molecule typically needs to be able to undergo a reversible light-induced structural change, such as isomerization or ring-opening/closing reactions. rsc.org The investigation of whether derivatives of this compound could be designed to exhibit photochromic behavior would be a novel research direction.

Table 4: General Principles of Photochemical Reactions

Photochemical ProcessDescriptionPotential Relevance to this compound
PhotodissociationCleavage of a chemical bond by absorption of a photon.Potential for C-Br bond cleavage upon UV irradiation.
PhotoisomerizationLight-induced conversion of a molecule into an isomeric form.Could be explored for photochromic applications in derivatives.
PhotooxidationLight-induced oxidation of a molecule, often involving reactive oxygen species.The phenol ring could be susceptible to photooxidation. acs.org
Energy TransferTransfer of excitation energy from a photosensitizer to another molecule.Could be involved in sensitized photochemical reactions.

This table outlines general photochemical processes that could be relevant to the study of this compound.

Ix. Future Research Directions

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Future research should focus on the late-stage functionalization of simpler phenolic precursors. rsc.orgnih.gov This approach, which involves introducing the bromobenzyl group in one of the final steps of the synthesis, could offer a more convergent and flexible strategy. rsc.org Key areas for exploration include:

Transition-Metal Catalyzed C-H Benzylation: Investigating the direct C-H benzylation of 2-methylphenol with 3-bromobenzyl halides or related electrophiles using catalysts based on palladium, rhodium, or ruthenium could provide a more direct and atom-economical route. nih.govacs.org The challenge lies in achieving high regioselectivity for the desired ortho-benzylation.

Ortho-Alkylation via Diazo Compounds: The use of 3-bromobenzyldiazo compounds in reactions with 2-methylphenol, catalyzed by copper or iron complexes, presents another promising strategy for regioselective ortho-alkylation. nih.gov

Improved Friedel-Crafts Alkylation: Research into more effective and recyclable catalysts for the Friedel-Crafts alkylation of 2-methylphenol with 3-bromobenzyl alcohol or halides could lead to higher yields and selectivities. The use of solid acid catalysts or ionic liquids could offer environmental and practical advantages over traditional Lewis acids.

A comparative analysis of potential synthetic strategies is presented in Table 9.1.

Table 9.1: Comparison of Potential Synthetic Routes for 2-(3-Bromobenzyl)-6-methylphenol

Synthetic StrategyPotential AdvantagesPotential Challenges
Transition-Metal Catalyzed C-H BenzylationHigh atom economy, potentially fewer steps. nih.govacs.orgAchieving high regioselectivity, catalyst cost and removal.
Ortho-Alkylation with Diazo CompoundsMild reaction conditions, good functional group tolerance. nih.govSynthesis and handling of diazo compounds.
Improved Friedel-Crafts AlkylationUse of readily available starting materials.Catalyst deactivation, generation of byproducts.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research and accelerating the discovery of new applications. nih.govnih.govnih.gov For this compound, advanced computational modeling can provide valuable insights into its behavior and potential.

Future research in this area should include:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models can help predict the biological activity or toxicity of derivatives of this compound. nih.govacs.org By correlating structural parameters with observed activities, these models can guide the design of new analogues with enhanced properties.

pKa Prediction: Accurate prediction of the acidity (pKa) of the phenolic hydroxyl group is crucial for understanding its reactivity and designing its applications in catalysis and supramolecular chemistry. scispace.comtorvergata.it Advanced computational methods, such as those employing density functional theory (DFT) with explicit solvent models, can provide reliable pKa values. torvergata.it

Reaction Mechanism Elucidation: Computational modeling can be used to investigate the mechanisms of potential catalytic reactions involving this compound, helping to optimize reaction conditions and design more effective catalysts. rsc.orgresearchgate.net

Table 9.2: Key Computational Parameters for Future Investigation

Computational MethodProperty to be InvestigatedPotential Impact
QSARBiological activity, toxicity. nih.govacs.orgDesign of safer and more effective derivatives.
DFT (with solvation models)pKa, bond dissociation energies. scispace.comtorvergata.itUnderstanding reactivity and catalytic potential.
Molecular DynamicsConformational analysis, interaction with other molecules.Design of supramolecular architectures and catalysts.

Expansion of Catalytic Applications

The structural characteristics of this compound suggest its potential as a precursor to novel catalysts. The sterically hindered phenolic group can act as a proton donor or as a ligand for metal centers, while the bromobenzyl group provides a handle for further functionalization.

Future research should explore its use in:

Organocatalysis: The hindered phenolic moiety could serve as a Brønsted acid catalyst for various organic transformations. nih.gov The electrostatic environment of the phenol (B47542) can be tuned to enhance its catalytic activity. nih.gov

Ligand Synthesis for Transition-Metal Catalysis: The bromine atom on the benzyl (B1604629) group can be readily converted to other functional groups, such as phosphines, amines, or carbenes, which can then coordinate to transition metals. The resulting metal complexes could be evaluated as catalysts for a variety of reactions, including cross-coupling, hydrogenation, and polymerization. acs.org

Oxidative Coupling Reactions: Phenols are known to undergo oxidative coupling reactions to form more complex structures. rsc.org Investigating the catalytic oxidative reactions of this compound could lead to the synthesis of novel biaryl compounds with interesting properties.

Design of Tailored Supramolecular Architectures

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to creating complex and functional materials. youtube.com The presence of both a hydrogen-bond-donating hydroxyl group and a bromine atom capable of halogen bonding makes this compound an excellent building block for supramolecular assemblies. researchgate.net

Future research in this area could focus on:

Crystal Engineering: By systematically studying the crystallization of this compound and its derivatives, it may be possible to control the formation of specific crystal packing motifs with desired properties, such as nonlinear optical activity or porosity. The interplay of hydrogen bonds, halogen bonds (Br···O, Br···N), and π-π stacking interactions will be crucial in directing the self-assembly process. researchgate.netrsc.org

Host-Guest Chemistry: The phenolic cavity, framed by the methyl and bromobenzyl groups, could be exploited for the recognition and binding of small guest molecules. Modification of the benzyl group could lead to the creation of more sophisticated molecular receptors.

Organogel Formation: The ability of some amide- and urea-functionalized phenols to form organogels through self-assembled fibrillar networks is well-documented. researchgate.net Introducing such functionalities onto the this compound scaffold could lead to new gelating agents for applications in materials science and drug delivery.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical compound into a versatile platform for the development of new technologies and applications.

Q & A

Basic Research Question

  • NMR :
    • ¹H NMR : Aromatic protons appear as multiplets (δ 6.8–7.5 ppm); hydroxyl protons (δ ~12 ppm) indicate intramolecular H-bonding .
    • ¹³C NMR : Imine carbons resonate at δ ~160 ppm, while methyl groups appear at δ ~20 ppm.
  • IR : Stretching frequencies for C=N (~1620 cm⁻¹) and O–H (~3200 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 291 for C₁₄H₁₂BrNO⁺) validate molecular weight .

How can researchers address contradictions in reported biological activities of this compound derivatives?

Advanced Research Question
Discrepancies in bioactivity data may arise from:

  • Structural analogs : Minor substituent changes (e.g., bromine position) alter binding to enzyme active sites .
  • Assay conditions : Variability in solvent (DMSO vs. aqueous) or cell lines affects IC₅₀ values.
    Methodological solutions include:
  • Dose-response studies : Establish reproducible EC₅₀/IC₅₀ values across multiple assays.
  • Molecular docking : Validate interactions with targets (e.g., kinases, oxidases) using AutoDock or Schrödinger .

What are the emerging applications of this compound in materials science?

Basic Research Question

  • Coordination polymers : Bromine enhances halogen bonding, enabling supramolecular assembly for porous materials .
  • Antioxidant materials : Phenolic groups scavenge radicals, useful in polymer stabilization .

How can open data practices enhance reproducibility in studies involving this compound?

Advanced Research Question
Adopting FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Deposit crystallographic data in repositories like CCDC or ICSD with assigned accession codes .
  • Share synthetic protocols on platforms like Zenodo or ChemRxiv to enable replication .

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